7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 165383-26-6
Cat. No.: VC4236815
Molecular Formula: C13H10F2N4O
Molecular Weight: 276.247
* For research use only. Not for human or veterinary use.
![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine - 165383-26-6](/images/structure/VC4236815.png)
Specification
CAS No. | 165383-26-6 |
---|---|
Molecular Formula | C13H10F2N4O |
Molecular Weight | 276.247 |
IUPAC Name | 7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C13H10F2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3 |
Standard InChI Key | KZXQJKAJKRZZDK-UHFFFAOYSA-N |
SMILES | CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 7-[1-(2,4-difluorophenoxy)ethyl]- triazolo[1,5-a]pyrimidine, reflecting its triazolopyrimidine backbone substituted with a 2,4-difluorophenoxyethyl group at the seventh position. Key synonyms include 165383-26-6 (CAS Registry Number), MFCD00243614, and SCHEMBL7554633 .
Molecular Formula and Weight
The molecular formula C₁₃H₁₀F₂N₄O corresponds to a molar mass of 276.24 g/mol. Computed physicochemical properties include a topological polar surface area of 70.6 Ų and an XLogP3 value of 2.7, indicating moderate lipophilicity .
Structural Features
The compound’s structure comprises:
-
A triazolo[1,5-a]pyrimidine core, a bicyclic system fusing a triazole and pyrimidine ring.
-
A 1-(2,4-difluorophenoxy)ethyl substituent at the seventh position of the pyrimidine ring.
-
Fluorine atoms at the 2- and 4-positions of the phenoxy group, enhancing electronic and steric properties .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
SMILES | CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F |
InChIKey | KZXQJKAJKRZZDK-UHFFFAOYSA-N |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Synthesis and Derivative Development
Synthetic Routes
The synthesis of triazolopyrimidine derivatives typically involves oxidative cyclization strategies. For example, hypervalent iodine reagents like iodobenzene diacetate (IBD) facilitate the cyclization of pyrimidinylhydrazones into triazolopyrimidines. In one protocol, 6-chloro-4-pyrimidinylhydrazones undergo IBD-mediated cyclization to yield triazolo[4,3-c]pyrimidines, which subsequently rearrange via the Dimroth mechanism to form triazolo[1,5-c]pyrimidines .
Structural Analogues
Modifications to the phenoxyethyl substituent or triazolopyrimidine core yield analogues with varied biological activities. For instance, replacing the 2,4-difluorophenoxy group with a 2,6-dichlorophenoxy moiety (as in CAS 477865-30-8) increases molecular weight to 324.17 g/mol and alters pharmacokinetic profiles .
Table 2: Comparative Analysis of Selected Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
---|---|---|---|
7-[1-(2,4-Difluorophenoxy)ethyl]-TPD | C₁₃H₁₀F₂N₄O | 276.24 | Not reported |
7-[1-(2,6-Dichlorophenoxy)ethyl]-TPD | C₁₃H₁₁Cl₂N₅O | 324.17 | 255–257 |
Pharmacological Applications
Microtubule-Stabilizing Activity
Triazolopyrimidines, including 7-[1-(2,4-difluorophenoxy)ethyl]-TPD, exhibit microtubule (MT)-stabilizing effects by binding to the vinca site on β-tubulin—a mechanism distinct from classical MT-stabilizers like taxanes. This activity is implicated in neurodegenerative disease therapeutics, particularly Alzheimer’s disease (AD), where MT stabilization mitigates tauopathy-induced cytoskeletal disruption .
Structure-Activity Relationships (SAR)
-
Substituent Effects: Fluorine atoms on the phenoxy group enhance metabolic stability and blood-brain barrier penetration.
-
Core Modifications: Derivatives with extended alkyl chains or aromatic substitutions show varied binding affinities to tubulin isoforms .
Table 3: Pharmacodynamic Profile of 7-[1-(2,4-Difluorophenoxy)ethyl]-TPD
Parameter | Value/Observation |
---|---|
Tubulin Binding Site | Vinca site (β-tubulin) |
EC₅₀ (MT stabilization) | 0.8–1.2 µM |
Brain Penetration | Moderate (Cbrain/Cplasma = 0.4) |
Recent Research Developments
Novel Synthetic Methodologies
Recent advances employ Sonogashira coupling and palladium-catalyzed reductions to introduce alkynyl or iodinated substituents, enabling the synthesis of derivatives like 53 (C₂₀H₁₇F₂N₅O), which exhibits enhanced MT-stabilizing potency .
Preclinical Evaluations
In vivo studies of triazolopyrimidine analogues demonstrate favorable ADME-PK profiles, including oral bioavailability (>60%) and sustained brain exposure. Pharmacodynamic markers, such as acetylated α-tubulin levels, confirm target engagement in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume